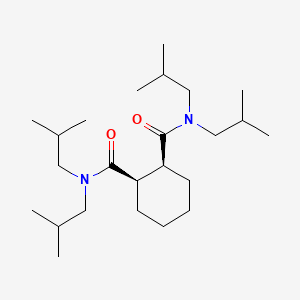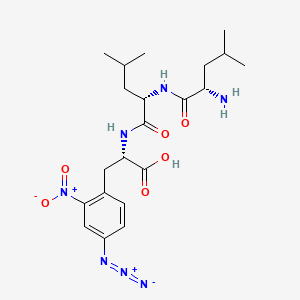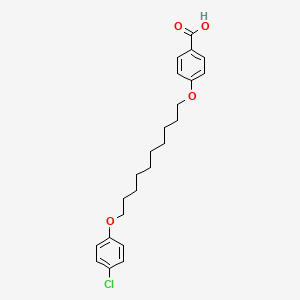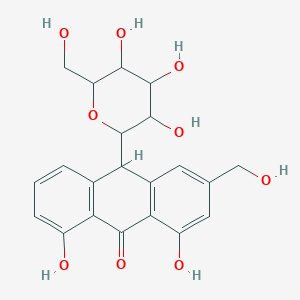![molecular formula C17H20N2O2 B1195294 3H-indole-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1195294.png)
3H-indole-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-indole-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester is an indolyl carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study by Romanelli et al. (1993) explored the synthesis of aryl tropanyl esters and amides related to 3H-indole-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester, with a focus on antinociceptive activity. They found benzofurane-3-carboxylic ester of tropine to significantly increase pain threshold through a cholinergic mechanism, not directly linked to 5-HT3 receptor interaction, but possibly involving the central 5-HT4 receptor (Romanelli et al., 1993).
Conformationally Constrained Dipeptide Isosteres
- Research by Guarna et al. (1999) described 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids as conformationally constrained dipeptide isosteres. These compounds were synthesized from tartaric acid and various α-amino acids, providing insights into their potential as dipeptide mimetics (Guarna et al., 1999).
Structural Studies
- Arias-Pérez et al. (2001) conducted structural studies on esters derived from (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride using NMR spectroscopy. This research provided detailed insights into the structural properties of these compounds (Arias-Pérez et al., 2001).
Molecular Structure Analysis
- Moriguchi et al. (2014) synthesized and analyzed the molecular structure of chiral tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. They characterized this compound using 1H NMR spectroscopy and high-resolution mass spectrometry, contributing to the understanding of its structural and chiral properties (Moriguchi et al., 2014).
Synthesis of Analogues
- Research by Kline et al. (1990) focused on synthesizing 3-Arylecgonine analogues and their effects on inhibiting cocaine binding and dopamine uptake. Their work offers insights into the potential pharmacological applications of these compounds (Kline et al., 1990).
Novel Proline Analogue
- Casabona et al. (2007) described the synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a novel proline analogue with a bicyclic structure. This research contributes to the development of new amino acid analogues (Casabona et al., 2007).
Eigenschaften
Molekularformel |
C17H20N2O2 |
|---|---|
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3H-indole-3-carboxylate |
InChI |
InChI=1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,15H,6-9H2,1H3/t11-,12+,13?,15? |
InChI-Schlüssel |
RIJFNUHYNBVLOZ-DOOHLRMFSA-N |
Isomerische SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3C=NC4=CC=CC=C34 |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C3C=NC4=CC=CC=C34 |
Kanonische SMILES |
CN1C2CCC1CC(C2)OC(=O)C3C=NC4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[3.3]Paracyclophane](/img/structure/B1195223.png)


![4,4'-Bis[(4-anilino-6-methylamino-s-triazin-2-yl)amino]-2,2'-stilbenedisulfonic acid](/img/structure/B1195226.png)
![10H-[1]benzothiolo[3,2-b]indole](/img/structure/B1195227.png)



![2-(2,4-dimethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B1195233.png)
![2-Ethyl-4-(3-methyl-1-piperidinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B1195234.png)